![molecular formula C14H11FN4O B3038748 6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 89607-35-2](/img/structure/B3038748.png)
6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
The compound “6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines, which have been studied for their potential as CDK2 inhibitors, a target for cancer treatment .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles were synthesized via one-pot, four-component condensation reactions of aryl aldehydes, propanedinitrile, hydrazine hydrate, and ethyl acetoacetate under solvent-free conditions . Another synthesis involved a multicomponent reaction involving phenylhydrazine, an aldehyde, ethyl acetoacetate, and malononitrile .Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral properties. In the case of our compound, 6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile , it has shown inhibitory activity against influenza A. Specifically, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated promising antiviral effects with an IC50 value of 7.53 μmol/L .
Other Pharmacological Activities
Beyond the mentioned fields, our compound might have additional pharmacological applications. Researchers could explore its potential as an antitubercular agent, antidiabetic compound, or even as a scaffold for designing novel drug molecules.
Future Directions
The future directions for research on this compound could involve further exploration of its potential as a CDK2 inhibitor, given the interest in this class of compounds for cancer treatment . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The synthesis of this compound involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1h-pyrazol-5(4h)-one in water . The active methylene of the compound reacts with the electrophilic C–C double bond to give an intermediate, which undergoes cyclization by the intramolecular nucleophilic attack of the OH group on the cyano (CN) moiety to afford another intermediate. The expected products are obtained through isomerization .
Biochemical Pathways
Similar compounds with an indole nucleus have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds with an indole nucleus have shown significant biological activities, suggesting that this compound may also have potential therapeutic applications .
Action Environment
The synthesis of this compound is described as an efficient, economical, safe, and eco-friendly method , suggesting that it may be stable under various environmental conditions.
properties
IUPAC Name |
6-amino-4-(2-fluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-7-11-12(8-4-2-3-5-10(8)15)9(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYNMKHKCLKODE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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